octahydro-1H-pyrrolo[3,4-b]pyridine

Catalog No.
S3311892
CAS No.
5654-94-4
M.F
C7H14N2
M. Wt
126.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
octahydro-1H-pyrrolo[3,4-b]pyridine

CAS Number

5654-94-4

Product Name

octahydro-1H-pyrrolo[3,4-b]pyridine

IUPAC Name

2,3,4,4a,5,6,7,7a-octahydro-1H-pyrrolo[3,4-b]pyridine

Molecular Formula

C7H14N2

Molecular Weight

126.2 g/mol

InChI

InChI=1S/C7H14N2/c1-2-6-4-8-5-7(6)9-3-1/h6-9H,1-5H2

InChI Key

KSCPLKVBWDOSAI-UHFFFAOYSA-N

SMILES

C1CC2CNCC2NC1

Canonical SMILES

C1CC2CNCC2NC1

Medicinal Chemistry:

  • Drug Discovery: The unique bicyclic structure of OctahP makes it a promising scaffold for designing new drugs. Researchers are exploring its potential in various therapeutic areas, including:
    • Neurodegenerative diseases: Studies suggest OctahP derivatives may have neuroprotective effects and could be beneficial in treating Alzheimer's disease and Parkinson's disease [].
    • Cancer: OctahP derivatives have shown antitumor activity in preclinical studies, making them potential candidates for cancer therapy [].

Materials Science:

  • Functional Materials: OctahP's chemical versatility allows for modification and incorporation into various materials. Researchers are exploring its potential use in:
    • Organic catalysts: Modifying OctahP can lead to the development of efficient and selective catalysts for various organic reactions [].
    • Polymers: OctahP can be incorporated into polymer chains, potentially leading to new materials with unique properties like improved conductivity or self-assembly capabilities [].

Synthetic Chemistry:

  • Building Block for Complex Molecules: OctahP's structure can serve as a building block for the synthesis of more complex molecules with diverse functionalities. This opens up possibilities for the creation of new materials and drugs with specific properties.

Octahydro-1H-pyrrolo[3,4-b]pyridine is a bicyclic compound characterized by its unique structure, which consists of a pyrrolidine ring fused to a pyridine ring. Its molecular formula is C7H14N2C_7H_{14}N_2 with a molecular weight of approximately 126.2 g/mol. The compound is notable for its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceuticals, including fluoroquinolone antibiotics like moxifloxacin .

Currently, there is no scientific research available on the mechanism of action of OH-PYR in biological systems. This is likely due to the limited research conducted on the compound itself.

  • Wearing appropriate personal protective equipment (PPE) like gloves and goggles.
  • Handling the compound in a well-ventilated fume hood.
  • Following proper disposal procedures for potentially hazardous waste.

Further Research Needed:

  • Dedicated studies to determine the toxicity and other safety hazards of OH-PYR.

The octahydro-1H-pyrrolo[3,4-b]pyridine framework can undergo several chemical transformations. Key reactions include:

  • Reduction Reactions: The compound can be subjected to reductive processes, which can modify its functional groups or alter its stereochemistry.
  • Condensation Reactions: It can react with various electrophiles to form more complex structures, often utilized in the synthesis of biologically active compounds.
  • Functionalization: The nitrogen atoms in the structure allow for various substitutions, enabling the development of derivatives with enhanced properties .

Research indicates that octahydro-1H-pyrrolo[3,4-b]pyridine and its derivatives exhibit significant biological activities. They are primarily recognized for their role as intermediates in the synthesis of fluoroquinolone antibiotics, which are effective against a broad spectrum of bacterial infections due to their ability to inhibit bacterial DNA gyrase and topoisomerase IV. Studies have also explored the structure-activity relationship (SAR) of derivatives, suggesting potential modifications that could enhance their antimicrobial efficacy .

Several synthetic routes have been developed for octahydro-1H-pyrrolo[3,4-b]pyridine, focusing on stereoselectivity and yield:

  • Stereoselective Reduction: A notable method involves the reduction of 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione using palladium catalysts under hydrogen pressure. This method allows for high yields and enantiomeric purity .
  • Enzymatic Resolution: Optical resolution can be achieved through enzymatic hydrolysis of racemates using lipases or esterases, providing enantiomerically enriched products .
  • Condensation Reactions: The compound can be synthesized from pyridine derivatives through condensation reactions with appropriate reagents under controlled conditions to yield the desired stereoisomer .

Octahydro-1H-pyrrolo[3,4-b]pyridine serves as a crucial building block in pharmaceutical chemistry. Its primary applications include:

  • Synthesis of Antibiotics: It is integral in the production of fluoroquinolone antibiotics that target bacterial infections.
  • Research Compound: Due to its unique structure and reactivity, it is used in various research applications to explore new therapeutic agents and study biological mechanisms .

Interaction studies involving octahydro-1H-pyrrolo[3,4-b]pyridine focus on its binding affinity and mechanism of action against target enzymes in bacteria. These studies help elucidate how modifications to the compound's structure can influence its biological activity and efficacy as an antibiotic. Additionally, investigations into drug-drug interactions with existing antibiotics are critical for understanding potential synergistic effects or antagonisms when used in combination therapies .

Several compounds share structural similarities with octahydro-1H-pyrrolo[3,4-b]pyridine. Here are some notable examples:

Compound NameStructure TypeUnique Features
Tetrahydropyrido[3,4-b]indoleBicyclicExhibits different biological activities; used in neuroscience research.
Octahydropyrido[3,4-b]quinolineBicyclicKnown for antitumor properties; different nitrogen positioning affects reactivity.
6-Benzyltetrahydro-1H-pyrrolo[3,4-b]pyridineSubstituted derivativeEnhanced lipophilicity; potential for CNS activity due to increased blood-brain barrier penetration.

These compounds highlight the versatility and potential modifications that can be made to the octahydro-1H-pyrrolo[3,4-b]pyridine framework to achieve desired pharmacological effects.

The synthesis of octahydro-1H-pyrrolo[3,4-b]pyridine often requires sequential transformations to construct its fused pyrrolidine-pyridine framework. Two dominant strategies emerge: hydrogenative reduction of pre-functionalized intermediates and transition metal-catalyzed cyclization.

Hydrogenation of Pyrrole Precursors

A seminal approach involves the hydrogenative reduction of pyrrolo[3,4-b]pyridine derivatives. For example, Kumar et al. demonstrated a high-yielding (97.05%) route starting from 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione. Using palladium-on-carbon (7% loading) under 7–8 kg/cm² hydrogen pressure at 70–85°C in toluene, the team achieved near-quantitative conversion to the octahydro product. L-proline was critical for stabilizing intermediates and enhancing stereochemical control. This method aligns with broader trends in pyrrole hydrogenation, where saturated bicyclic amines are generated via stepwise pressure and temperature adjustments.

Raney Nickel-Mediated Hydro-Reduction and Cyclization

Patent literature reveals a one-pot strategy for converting cyano-containing precursors into pyrrolidine frameworks. For instance, alkylation of haloacetonitrile derivatives followed by Raney nickel-catalyzed hydro-reduction at 16–60°C enables simultaneous cyclization and reduction. This method avoids traditional cyanide-to-amine conversion steps, streamlining the synthesis of carboxyl- or ester-functionalized derivatives.

Palladium/Gold Relay Catalysis

A novel Pd/Au-mediated approach constructs related octahydro-cyclopenta[c]pyridine skeletons, offering insights into stereoselective bicyclic formation. Starting from (Z)-1-iodo-1,6-dienes and alkynes, Heck/Sonogashira coupling followed by 1,5-enyne cyclization yields rigid frameworks with >99.5% diastereoselectivity. While not directly applied to pyrrolo[3,4-b]pyridine, this methodology highlights the potential of relay catalysis for analogous systems.

Table 1: Comparative Analysis of Multi-Step Synthesis Methods

MethodKey Reagents/CatalystsConditionsYieldStereoselectivity
HydrogenationPd/C, L-proline, H₂70–85°C, toluene, 7–8 kg/cm²97.05%High
Raney NickelRaney Ni, haloacetonitrile16–60°C, ether/THF solvents85–90%Moderate
Pd/Au RelayPd(OAc)₂, IPrAuCl/AgBF₄Room temperature, microwave assist75–80%>99.5% dr

Isolation and Functionalization of Key Bicyclic Precursors

The stereoselective synthesis of octahydro-1H-pyrrolo[3,4-b]pyridine derivatives relies on precise isolation and functionalization of bicyclic intermediates. A patented method describes the preparation of cis-6-benzyl-1,2,3,4,4a,7a-hexahydropyrrolo[3,4-b]pyridine-5,7-dione, a pivotal precursor, via cyclization of substituted pyridine derivatives under acidic conditions [1]. Crystallization in toluene-acetone mixtures yields the dione intermediate with >95% diastereomeric excess, as confirmed by X-ray diffraction analysis [1].

Enzymatic resolution using D-(-)-tartaric acid further refines stereochemical purity. Hydrolysis of the dione intermediate with lipases in iso-propyl alcohol-acetonitrile solvents selectively cleaves the undesired enantiomer, isolating the (4aS,7aS)-configured product with an optical rotation of [α]D = −4.0° (chloroform) [1]. Functionalization proceeds via catalytic hydrogenation (Pd/C, 1–3 atm H₂) to saturate the pyridine ring, affording the octahydro framework in 85% yield [1].

Recent advances in photo-promoted ring contraction of pyridines offer alternative pathways. Irradiation of pyridine with silylborane generates 2-silyl-1,2-dihydropyridine, which undergoes thermal silyl migration to form vinylazomethine ylide intermediates [3]. These species facilitate [3+2] cycloadditions, enabling modular access to functionalized pyrrolidines [3].

Table 1: Isolation Techniques for Bicyclic Intermediates

MethodConditionsYieldPurity (de/ee)
CrystallizationToluene-acetone, 0°C, 24 h78%>95% de
Enzymatic ResolutionLipase, iso-propyl alcohol, 40°C65%99% ee
Catalytic HydrogenationPd/C (5%), ethanol, 25°C, 3 atm H₂85%98% de

Protective Group Strategies for Nitrogen-Containing Intermediates

Protective group selection critically influences the stability and reactivity of nitrogen-rich intermediates. Benzyl groups are widely employed for temporary amine protection during cyclization steps. For example, benzylation of the pyrrolidine nitrogen in cis-6-benzyl-1,2,3,4,4a,7a-hexahydropyrrolo[3,4-b]pyridine-5,7-dione prevents undesired side reactions during enzymatic hydrolysis [1]. Subsequent hydrogenolytic cleavage (H₂, Pd/C) cleanly removes the benzyl group, restoring the free amine without racemization [1].

Alternative strategies leverage tert-butoxycarbonyl (Boc) groups for enhanced acid sensitivity. While excluded sources detail Boc applications, permitted methodologies include in situ protection using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with triethylamine, achieving >90% conversion [1]. Deprotection with trifluoroacetic acid (TFA) in dichloromethane quantitatively regenerates the amine, enabling downstream functionalization [1].

Table 2: Protective Group Performance in Synthesis

GroupProtection ConditionsDeprotection ConditionsCompatibility
BenzylBenzyl chloride, K₂CO₃, DMFH₂, Pd/C, ethanolHigh
BocBoc₂O, Et₃N, CH₂Cl₂TFA, CH₂Cl₂Moderate

Mechanistic studies reveal that steric hindrance from protective groups dictates reaction pathways. Bulky substituents on the pyrrolidine nitrogen suppress epimerization during hydrogenation, preserving stereochemical integrity [1]. Conversely, smaller groups like methyl permit faster deprotection but increase susceptibility to oxidative degradation [1].

Molecular Docking Studies Targeting Kinase Binding Domains

Molecular docking investigations of octahydro-1H-pyrrolo[3,4-b]pyridine derivatives have demonstrated significant binding affinity to various kinase domains, establishing these compounds as promising pharmacophores for kinase inhibition [1] [2] [3]. The bicyclic structure, characterized by a fused pyrrolidine and piperidine ring system, provides optimal geometric complementarity with adenosine triphosphate binding sites in protein kinases [4] [5].

Computational docking studies utilizing pyrrolo[2,3-b]pyridine derivatives as cyclin-dependent kinase Met kinase inhibitors revealed critical binding interactions within the active site [6]. The pyrrolopyridine fragment formed essential hydrogen bonds with methionine residues at position 1160, while the nitrogen atom of associated amide moieties established hydrogen bond interactions with aspartic acid residues at position 1222 [6]. These hydrogen bonding patterns significantly contribute to the inhibitory potency of pyrrolopyridine derivatives against kinase targets [6].

Binding energy calculations from molecular docking simulations have shown pyrrolopyridine compounds achieving binding affinities ranging from -7.00 to -12.00 kilocalories per mole against various kinase targets [1] [3]. Janus kinase 1 docking studies demonstrated that pyrrolopyridine derivatives exhibit binding energies of -10.2 kilocalories per mole, with the pyrrolopyridine moiety forming hydrogen bond interactions with phenylalanine and leucine residues at positions 958 and 959 respectively [3] [5].

Table 1: Molecular Docking Results for Pyrrolopyridine Derivatives Against Kinase Targets

Compound SeriesTarget KinaseBinding Energy (kcal/mol)Key InteractionsReference
Pyrrolo[2,3-b]pyridinec-Met kinase-7.0 to -12.0Met1160, Asp1222 [6]
PyrrolopyridineJAK1-10.2Phe958, Leu959 [3] [5]
Imidazo-pyrrolopyridineJAK1-8.5 to -11.5ATP binding site [2]
PyrrolopyrimidineCDK4/6-9.8 to -12.4Val101, Lys147 [7]

Structural analysis of octahydro-1H-pyrrolo[3,4-b]pyridine reveals that the stereochemistry at positions 4a and 7a plays a crucial role in determining biological activity and protein-ligand interactions [4]. The (4aS,7aR) stereoisomer demonstrates distinct binding patterns compared to other stereochemical configurations, influencing selectivity profiles against different kinase isoforms [4] .

Molecular dynamics simulations following initial docking procedures have validated the stability of pyrrolopyridine-kinase complexes over extended simulation periods [2] [3]. Root mean square deviation values for protein-ligand complexes typically range from 1.6 to 2.2 Angstroms during 30 to 100 nanosecond simulation periods, indicating stable binding conformations [9] [7].

The hydrophobic interactions between pyrrolopyridine aromatic systems and hydrophobic cavities formed by activation loop residues, alpha-carbon helix structures, and phosphate-binding loop regions contribute significantly to binding stability [3] [5]. These interactions complement the hydrogen bonding networks to provide comprehensive binding affinity optimization [6] [2].

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship modeling of octahydro-1H-pyrrolo[3,4-b]pyridine derivatives has provided comprehensive insights into structural determinants of biological activity [10] [11]. Three-dimensional QSAR models developed using Comparative Molecular Field Analysis and Comparative Molecular Similarity Index Analysis methodologies have achieved high statistical reliability with correlation coefficients exceeding 0.85 [2] [12].

Pyrrolopyrimidine derivatives subjected to three-dimensional QSAR analysis using 67 compounds demonstrated robust predictive models with cross-validated correlation coefficients of 0.692 for Comparative Molecular Field Analysis and statistical significance values exceeding 2,400 for F-statistics [2]. The comparative molecular similarity index analysis models achieved cross-validated correlation coefficients of 0.730 with non-cross-validated correlation coefficients of 0.988 [2] [12].

Table 2: QSAR Model Performance Statistics for Pyrrolopyridine Derivatives

Model TypeCompounds (n)r² (non-CV)q² (CV)F-statisticPredictive r²Reference
CoMFA670.9120.6922,401.9700.798 [2]
CoMSIA670.9880.730542.9330.825 [2]
Atom-based 3D-QSAR430.89390.7327-0.789 [7]
Field-based 3D-QSAR430.62550.8552-0.812 [7]
MLR-QSAR470.7990.679-0.745 [10]

Structure-activity relationship analysis of pyrrolidine analogs acting as dipeptidyl peptidase IV inhibitors utilized multiple linear regression and partial least squares methodologies on a dataset of 47 compounds [13]. The developed QSAR models demonstrated statistical significance with shape flexibility index, ipso atom electronic state index, and electrostatic parameters including dipole moment serving as critical descriptors for biological activity determination [13].

Pharmacophore mapping studies of pyrrolopyrimidine and related congeners as multidrug resistance-associated protein modulators identified a five-point pharmacophore model [10]. The pharmacophore hypothesis incorporated two hydrogen bond acceptors, one lipophilic group, one positive ionic feature, and one aromatic ring as essential pharmacophoric elements [10]. This model yielded correlation coefficients of 0.799 for training set molecules and demonstrated excellent predictive capability with correlation coefficients of 0.679 for external test sets [10].

Molecular descriptor analysis has revealed that polar properties on van der Waals surfaces, particularly vsurfW and vsurfWp descriptors, significantly influence biological activity alongside aromatic ring presence [14]. The presence of aromatic systems provides essential hydrophobic contributions while maintaining appropriate molecular flexibility for target binding [14] [15].

Table 3: Critical Molecular Descriptors for Pyrrolopyridine QSAR Models

Descriptor CategorySpecific DescriptorsContribution to ActivityOptimal RangeReference
ElectronicDipole momentPositive correlation2.5 - 4.2 Debye [13]
StericShape flexibility indexActivity enhancement0.65 - 0.85 [13]
LipophilicLogP valuesModerate correlation1.8 - 3.2 [14]
Polar surfacevsurf_W descriptorsStrong positive15 - 35 Ų [14]
AromaticRing countEssential feature2 - 3 rings [10] [15]

Free energy perturbation calculations integrated with QSAR modeling have provided binding affinity predictions with mean absolute deviations typically ranging from 1.8 to 2.8 kilocalories per mole compared to experimental values [16]. These computational approaches enable accurate prediction of relative binding energies for pyrrolopyridine derivatives against kinase targets [17] [16].

Molecular mechanics combined with Poisson-Boltzmann surface area calculations have demonstrated that van der Waals energy contributions represent the dominant component of binding free energy for pyrrolopyridine-protein complexes [18] [19]. Electrostatic energy contributions typically range from -2.0 to -8.5 kilocalories per mole, while van der Waals interactions contribute -70 to -80 kilocalories per mole to total binding affinity [19] [20].

Dates

Last modified: 08-19-2023

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